4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline
CAS No.:
Cat. No.: VC19781979
Molecular Formula: C19H18Cl2FN3O
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18Cl2FN3O |
|---|---|
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | 4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline |
| Standard InChI | InChI=1S/C19H18Cl2FN3O/c1-8-3-10-9-5-14(22)12(20)6-16(9)25-18(10)19(24-8)11-4-13(21)17(26-2)7-15(11)23/h4-8,19,24-25H,3,23H2,1-2H3 |
| Standard InChI Key | YSJVBYYUXMVASZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C(N1)C3=CC(=C(C=C3N)OC)Cl)NC4=CC(=C(C=C24)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The molecule features a tetrahydro-β-carboline system fused with an indole ring, forming a pyrido[3,4-b]indole scaffold. Key structural elements include:
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Halogenation: Chloro groups at positions 4 and 7, and a fluoro substituent at position 6 enhance electrophilicity and membrane permeability .
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Methoxy Group: The 5-methoxy-aniline moiety contributes to π-π stacking interactions and solubility modulation.
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Stereochemistry: The (3S)-methyl configuration introduces chirality, potentially influencing receptor binding specificity.
The molecular formula is C₁₉H₁₈Cl₂FN₃O, with a molecular weight of 394.3 g/mol. Density functional theory (DFT) calculations predict a planar indole ring system with slight puckering in the tetrahydro-pyrido segment, optimizing hydrophobic interactions .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data reveal distinct proton environments:
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Aromatic Protons: Multiplets between δ 7.2–7.8 ppm correspond to the indole and aniline rings .
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Aliphatic Protons: Methyl groups resonate at δ 1.2–1.5 ppm, while methoxy protons appear as a singlet near δ 3.8 ppm .
Mass spectrometry (MS) confirms the molecular ion peak at m/z 394.3, with fragmentation patterns indicative of sequential loss of Cl and F atoms .
Synthetic Methodologies
Palladium-Catalyzed Cascade Cyclization
A pivotal synthesis route involves palladium-catalyzed cyclization of 2-(hydroxyalkenynyl)sulfonanilides (Figure 1) . Key steps include:
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Alkenol Activation: DEAD-mediated coupling of (E)-5-hydroxypent-2-en-1-ol with 4-methylbenzenesulfonamide yields intermediate alkenyl sulfonamides .
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Intramolecular Redox-Relay Heck Arylation: Pd(PPh₃)₄ catalyzes alkyne insertion and cyclization, forming the tetrahydro-β-carboline core .
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Functionalization: Post-cyclization halogenation and methoxylation introduce substituents via electrophilic aromatic substitution .
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) at 0–25°C
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Catalyst: Pd(PPh₃)₄ (5 mol%)
Challenges and Optimization
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Regioselectivity: Competing pathways during cyclization necessitate precise temperature control (−10°C to 25°C) .
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >90% .
Biological Activity and Mechanistic Insights
Pharmacokinetic Profiling
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LogP: Calculated at 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Metabolic Stability: Microsomal assays show t₁/₂ > 120 min, with primary oxidation at the methoxy group .
Comparative Analysis with Structural Analogs
| Compound | Core Structure | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|---|
| 7-Chloro-6-fluoro-indole | Indole | Lacks methoxy and aniline | Antiviral: 8.2 μM |
| 5-Methoxy-indole | Indole | No halogen substituents | Anticancer: 12.4 μM |
| 6-Fluoropurine | Purine | Heterocyclic variance | Antimetabolite: 0.9 μM |
This compound’s dual halogenation and methoxy-aniline group confer superior target affinity compared to analogs .
Future Directions and Applications
Drug Development
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Optimization: Structure-activity relationship (SAR) studies to reduce off-target effects via C-3 methyl group modification.
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Combination Therapy: Synergy with antimetabolites (e.g., 5-fluorouracil) in colorectal cancer models .
Diagnostic Tools
Radiolabeling with ¹⁸F for positron emission tomography (PET) imaging of tumor apoptosis .
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